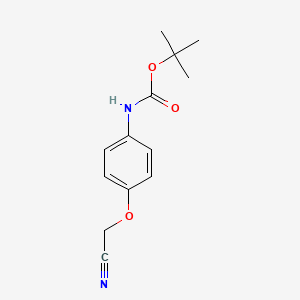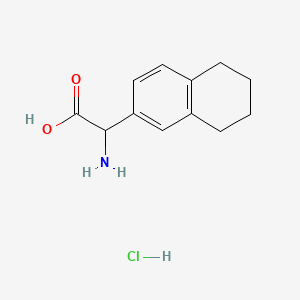![molecular formula C12H21NO3 B13497872 Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13497872.png)
Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-oxa-8-azaspiro[35]nonane-8-carboxylate is a chemical compound with the molecular formula C12H21NO3 It is a spiro compound, which means it contains a spiro-connected bicyclic system
Preparation Methods
The synthesis of tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate with suitable reagents to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile and catalysts such as palladium on carbon.
Scientific Research Applications
Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate can be compared with similar compounds such as:
Tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate: Similar structure but different functional groups.
Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate: Contains an additional oxo group.
Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate: Contains an additional nitrogen atom in the spiro system These comparisons highlight the uniqueness of tert-butyl 5-oxa-8-azaspiro[3
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-8-15-12(9-13)5-4-6-12/h4-9H2,1-3H3 |
InChI Key |
ZUYFMFROLVLKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


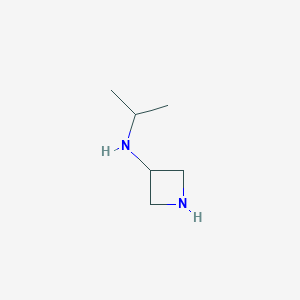
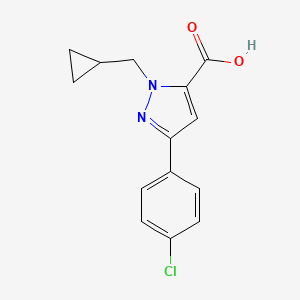
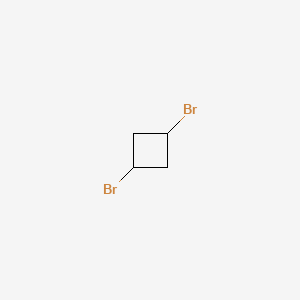
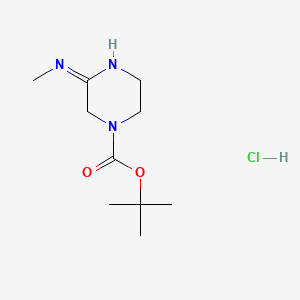
![[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride](/img/structure/B13497808.png)
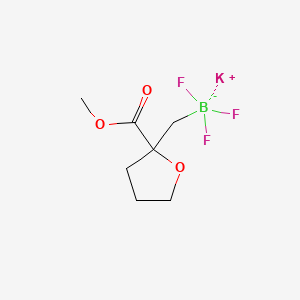
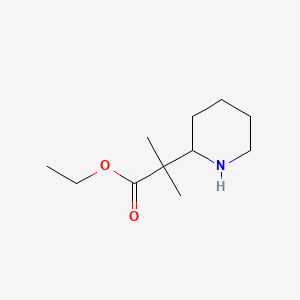
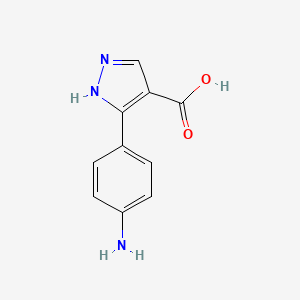
![3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride](/img/structure/B13497821.png)
![6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol, Mixture of diastereomers](/img/structure/B13497828.png)
![tert-butyl N-[(6-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B13497831.png)
![(4-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B13497836.png)
